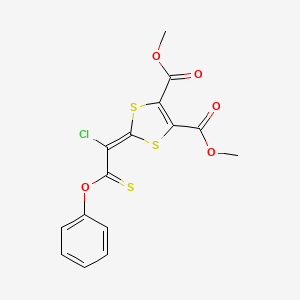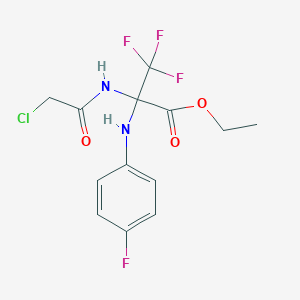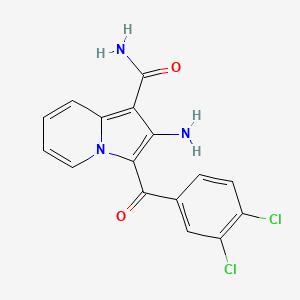
Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a unique combination of functional groups, including chloro, phenoxy, thioxo, and dithiole moieties. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Step 1: Formation of the dithiole ring through cyclization reactions.
Step 2: Introduction of the chloro and phenoxy groups via substitution reactions.
Step 3: Esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides, while substitution of the phenoxy group may yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate: can be compared with other dithiole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H11ClO5S3 |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
dimethyl 2-(1-chloro-2-phenoxy-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H11ClO5S3/c1-19-12(17)10-11(13(18)20-2)24-15(23-10)9(16)14(22)21-8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
XGTFATJRXPMAAU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC(=C(C(=S)OC2=CC=CC=C2)Cl)S1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B15002607.png)
![3-phenyl-4-(2-thienyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B15002614.png)
![1-(4-methoxyphenyl)-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B15002619.png)
![5-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-8-nitroquinoline](/img/structure/B15002627.png)
![1-(1,3-benzodioxol-5-yl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}methanamine](/img/structure/B15002642.png)

![7-(2,4-dichlorophenyl)-8-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15002672.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002681.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15002688.png)
![methyl 4-(3-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoate](/img/structure/B15002689.png)

![3-(5-bromofuran-2-yl)-N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002700.png)
![1-benzyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15002707.png)
![6-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15002722.png)
